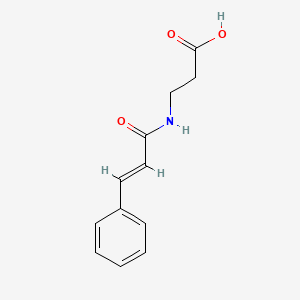

3-Cinnamamidopropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-9-8-12(15)16)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVXIMHTRDBXMQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for 3-Cinnamamidopropanoic Acid

Traditional methods for synthesizing the core cinnamamide (B152044) structure are well-documented and widely employed in organic chemistry. These routes typically involve the coupling of a cinnamic acid derivative with an amine.

The Schotten-Baumann reaction, first described in 1883 by chemists Carl Schotten and Eugen Baumann, is a cornerstone method for synthesizing amides from amines and acyl chlorides. iitk.ac.inwikipedia.org In the context of this compound, this reaction would involve the acylation of the amino group of β-alanine with cinnamoyl chloride.

The reaction is typically performed under biphasic conditions, using an aqueous base (like sodium hydroxide) to neutralize the hydrochloric acid byproduct generated during the reaction. wikipedia.orgorganic-chemistry.org This neutralization is critical as it prevents the protonation of the unreacted amine, thereby driving the reaction equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com Pyridine can also be employed as a base, often in a homogenous solvent system. byjus.comjk-sci.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the stable amide bond. iitk.ac.injk-sci.com This robust and high-yielding reaction remains a fundamental approach for the synthesis of cinnamamides. byjus.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions and high tolerance for various functional groups. nobelprize.orglibretexts.org These methods offer sophisticated alternatives for constructing the cinnamamide scaffold.

Recent advances include the palladium-catalyzed N-acylation of cinnamic acids with tertiary amines, which proceeds via C–N bond cleavage to form the corresponding amides. beilstein-journals.org Another powerful strategy is the hydrocarbonylation of alkynes. For instance, the palladium-catalyzed hydrocarbonylation of phenylacetylene (B144264) using carbon monoxide (CO) and a hydrogen source can produce cinnamamides with high selectivity. beilstein-journals.org

Furthermore, cascade reactions catalyzed by palladium provide efficient pathways to complex molecules derived from a cinnamamide core. A Pd(II)-catalyzed cascade involving a Heck reaction followed by an intramolecular C(sp²)–H amidation has been used to synthesize 4-aryl-2-quinolinone derivatives from substituted cinnamamides. researchgate.net The development of specialized phosphine (B1218219) ligands has been crucial in advancing these reactions, particularly for carbon-nitrogen bond formations like the Buchwald-Hartwig amination. libretexts.org The impact of these palladium-catalyzed methods was recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki. nobelprize.orglibretexts.org

Novel Synthetic Strategies and Process Optimization

Contemporary research focuses on developing novel synthetic routes that offer greater control over molecular architecture and on optimizing existing processes to enhance yield, purity, and sustainability.

Controlling regioselectivity—the ability to control which position on a molecule reacts—is a significant challenge in the synthesis of complex cinnamoyl derivatives. The Heck-Matsuda arylation, which couples aryldiazonium salts with alkenes, has been explored for the selective arylation of cinnamyl systems. Studies on cinnamyl alcohols show that both steric and electronic factors of the alkene play a crucial role in determining whether the α- or β-position of the double bond is arylated. rsc.org

In palladium-catalyzed reactions of cinnamyl alcohols with aryl iodides, the choice of base and solvent has been shown to be critical in directing the regiochemistry. thieme-connect.com For example, using n-Bu4NOAc as the base in toluene (B28343) favors α-arylation, suggesting that the phenyl substituent exerts a stronger directing effect than the hydroxyl group under these conditions. thieme-connect.com Similarly, in the direct arylation of unprotected cinnamylamines, palladium catalysis can generate 3,3-diarylallylamine products, a motif prevalent in biologically active molecules. acs.org Achieving such selectivity often requires overcoming challenges like the formation of strained metallacycle intermediates. acs.org

Systematic optimization of reaction conditions is essential for maximizing the efficiency and purity of chemical syntheses. For the N-amidation of cinnamic acid, a study demonstrated that optimizing parameters such as the coupling reagent, solvent, temperature, and reactant ratios could lead to a product yield of 93.1%. analis.com.my The optimal conditions were identified as using the carbodiimide (B86325) EDC.HCl in anhydrous THF at 60°C for 150 minutes. analis.com.my

Another study on the synthesis of N,N-dimethylcinnamamide investigated various copper salts as catalysts, finding that most provided moderate yields under the tested conditions. researchgate.net The process of optimizing reaction conditions involves exploring a wide parameter space, including catalysts, reagents, solvents, temperature, and concentration. nih.gov Modern approaches leverage high-throughput experimentation and machine learning algorithms, such as Bayesian optimization, to rapidly identify the ideal conditions, accelerating the discovery process significantly compared to traditional methods. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 1: Optimization of N-Amidation of Cinnamic Acid analis.com.my

| Parameter | Condition Tested | Optimal Choice | Rationale/Finding |

|---|---|---|---|

| Carbodiimide Reagent | EDC.HCl, DCC | EDC.HCl | Provided the best result in the chosen solvent. |

| Solvent | Anhydrous THF, others | Anhydrous THF | Yielded the best outcome with the optimal reagent. |

| Temperature | Varied | 60 °C | Determined to be the optimum temperature for the reaction. |

| Molar Ratio (Acid:Amine:EDC) | Varied | 1:1:1.5 | Found to be the most effective concentration ratio. |

| Reaction Time | Varied | 150 minutes | Optimal time to achieve high yield. |

Derivatization Strategies for Functionalization and Analog Generation

Derivatization involves chemically modifying a core structure to produce a library of related compounds, or analogs, which can be screened for desired properties. This compound possesses multiple reactive sites—the carboxylic acid, the amide, and the phenyl ring/alkene system—that are amenable to derivatization.

The carboxylic acid group is a primary target for modification. It can be readily converted into esters, amides, or acyl hydrazides. thermofisher.com A common strategy involves activating the carboxylic acid with a carbodiimide, such as EDC, which allows it to be coupled with various nucleophiles like amines or alcohols. analis.com.mynih.gov This approach can be performed directly in aqueous solutions, which is advantageous for biological samples. nih.gov Alternatively, the carboxylic acid can be transformed into an aliphatic amine, which can then be modified with a wide range of amine-reactive reagents. thermofisher.com

The synthesis of analogs for complex natural products provides a blueprint for derivatization strategies. For instance, in the synthesis of analogs of the antibiotic Malacidin A, a key step involves using Fmoc-solid-phase peptide synthesis to build a linear precursor, which is then cyclized. frontiersin.org This highlights how the β-alanine portion of this compound could be replaced with other amino acids to generate structural diversity. Such derivatization is crucial for developing structure-activity relationships (SARs) and fine-tuning the properties of a lead compound. frontiersin.org

Iii. Preclinical Biological Activities and Molecular Mechanisms

Investigation of Molecular Targets and Ligand Binding

The identification of molecular targets is a critical step in elucidating the mechanism of action of a compound. For 3-Cinnamamidopropanoic acid, computational and experimental approaches have been employed to predict and validate its binding to biological macromolecules.

In Silico Molecular Docking Studies with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While specific docking studies for this compound are not extensively reported, research on structurally related cinnamic acid derivatives provides insights into their potential interactions with key biological targets, including histone deacetylases (HDACs). plos.org Cinnamic acid derivatives have been identified as potential HDAC inhibitors, suggesting that this compound may also exhibit affinity for these enzymes. plos.org

Histone Deacetylase Interaction Profiles

Studies on various cinnamic acid derivatives have demonstrated their ability to interact with the active sites of several HDAC isoforms. plos.org For instance, dihydroxy cinnamic acid (caffeic acid) has shown favorable interactions with the binding site of HDAC2. plos.org These interactions are often characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the catalytic domain of the enzyme. nih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with residues at the rim of the active site. nih.gov The structural components of this compound may allow it to fit within this pharmacophore model.

Ligand Binding Site Analysis and Key Residue Interactions

Analysis of the binding of cinnamic acid derivatives to HDACs reveals interactions with conserved residues in the active site. For example, molecular docking studies of dihydroxy cinnamic acid with various HDAC isoforms have highlighted key interactions. plos.org

| HDAC Isoform | Interacting Amino Acid Residues with Dihydroxy Cinnamic Acid |

| HDAC1 | I79, F103, G105 |

| HDAC2 | H145, H146, G154, Y308 |

| HDAC3 | R301 |

| HDAC8 | D101, H180, Y306 |

| HDAC4 | ARG154, LYS20, HIS21 |

This table is based on data from a study on dihydroxy cinnamic acid and does not represent direct data for this compound. plos.org

These interactions typically involve hydrogen bonds and are crucial for the inhibitory activity of the compounds. plos.org The cinnamoyl moiety of these molecules often occupies the hydrophobic tunnel of the active site, while other functional groups can interact with residues at the entrance.

Identification of Potential Biological Pathways and Enzyme Modulation

The biological effects of a compound are mediated through its influence on various cellular pathways and its ability to modulate enzyme activity.

Enzyme Inhibition and Activation Mechanisms

While direct enzyme inhibition or activation studies for this compound are limited, the research on related cinnamic acid derivatives suggests a potential for enzyme modulation. Dihydroxy cinnamic acid has been shown to inhibit the activity of HDACs in cancer cell lines. plos.org The mechanism of inhibition is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing the deacetylation of histone and non-histone protein substrates. plos.orgnih.gov This leads to an accumulation of acetylated proteins, which can in turn affect gene expression and cellular processes. nih.gov

Impact on Cellular Growth and Apoptosis Regulation in Preclinical Models

The anticancer properties of cinnamic acid and its derivatives have been attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Cinnamic acid has been shown to inhibit the proliferation of human melanoma and nasopharyngeal carcinoma cells in a concentration- and time-dependent manner. nih.govnih.gov

The induction of apoptosis by cinnamic acid involves the modulation of several key proteins in the apoptotic pathway. nih.gov For example, treatment of nasopharyngeal carcinoma cells with cinnamic acid led to an increase in the expression of pro-apoptotic proteins such as KLF6, Fas-L, Bax, p53, and caspase-3, while the expression of the anti-apoptotic protein Bcl-2 was reduced. nih.gov Similarly, in human melanoma cells, cinnamic acid was found to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The inhibition of HDACs by cinnamic acid derivatives like dihydroxy cinnamic acid has also been linked to the induction of apoptosis in colon and cervical cancer cells. plos.org This is often associated with the generation of reactive oxygen species and cell cycle arrest. plos.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance efficacy and other pharmacological properties.

Systematic Analysis of Structural Modifications on Biological Efficacy

A systematic analysis for this compound would involve the synthesis and biological evaluation of a series of analogs to determine the effect of modifying its core components: the cinnamide moiety, the phenyl ring, and the propanoic acid tail. Key modifications would likely include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, nitro groups) at different positions (ortho, meta, para) of the phenyl ring could significantly alter electronic and steric properties, thereby affecting binding affinity to biological targets.

Modification of the Acrylamide Linker: Alterations to the double bond, such as saturation to a single bond or isomerization from trans to cis, would impact the molecule's rigidity and geometry.

Variation of the Propanoic Acid Chain: The length and branching of the alkyl chain of the propanoic acid moiety could be modified to explore the optimal distance and orientation for interaction with a target's binding pocket.

While this is a standard approach, specific studies detailing these modifications for this compound and their impact on biological efficacy are not readily found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be employed. mdpi.commdpi.comresearchgate.net

The process would involve:

Dataset Collection: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common scaffold.

Descriptor Calculation: CoMFA and CoMSIA would calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a predictive model. The model's robustness and predictive power would be validated internally (e.g., cross-validation) and externally with a test set of compounds. mdpi.com

The resulting QSAR models, often visualized as 3D contour maps, would highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity, thereby guiding the design of new, more potent derivatives. nih.gov However, published QSAR models specifically for this compound were not identified.

Conformational Analysis and Molecular Dynamics in Biological Contexts

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility of a molecule and its interactions with a biological target over time. nih.govnih.gov

For this compound, MD simulations could:

Explore Conformational Space: Identify the low-energy, biologically relevant conformations of the molecule in an aqueous environment or when bound to a receptor. mdpi.commdpi.com The flexibility of the propanoic acid chain and the rotational freedom around the amide bond would be of particular interest.

Simulate Ligand-Receptor Interactions: If a biological target is known, MD simulations can model the binding process, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and their stability. researchgate.net This provides insights into the binding mode and the structural basis of activity.

Calculate Binding Free Energy: Techniques like MM-PBSA or MM-GBSA can be used to estimate the binding affinity of this compound and its analogs to a target protein, which can be correlated with experimental activity.

Despite the power of these methods, specific studies applying conformational analysis and molecular dynamics to this compound in a biological context are not available in the reviewed literature.

In Vitro and In Vivo (Non-Human) Biological System Studies

Evaluation of Biological Activity in Cellular Models

The initial assessment of the biological efficacy of a compound like this compound would be performed using in vitro cellular models. nih.gov These assays are crucial for determining cytotoxic or other cellular effects in a controlled environment. A typical evaluation would involve:

Cell Line Selection: A panel of human cell lines, often cancer cells (e.g., prostate, breast) or other disease-relevant cells, would be chosen. nih.gov

Cytotoxicity/Proliferation Assays: Standard assays such as MTT, SRB, or CellTiter-Glo would be used to measure the effect of the compound on cell viability and proliferation. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition percentage.

Mechanism of Action Studies: If the compound shows activity, further cellular assays would be conducted to investigate its mechanism, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or specific enzyme inhibition assays.

While numerous studies evaluate the in vitro activity of various cinnamic acid derivatives, specific data detailing the efficacy of this compound in cellular models is not documented.

Studies in Animal Models for Efficacy Assessment (Excluding Toxicity/Safety)

Following promising in vitro results, the efficacy of this compound would be evaluated in non-human, in vivo animal models relevant to the targeted disease. The choice of model is critical for the clinical translatability of the findings.

For instance, if the compound showed anticancer activity in vitro, its efficacy could be tested in:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The compound would be administered, and its effect on tumor growth, volume, and weight would be monitored over time compared to a control group.

Syngeneic Models: Cancer cells derived from the same genetic background as the host animal are used, allowing for the study of the compound's efficacy in the context of a competent immune system.

The primary endpoints in these studies are measures of efficacy, such as tumor growth inhibition (TGI) or reduction in disease-specific biomarkers. Currently, there is a lack of published in vivo efficacy studies for this compound in animal models.

Modulation of Specific Biological Responses (e.g., Plant Immune Priming)

A comprehensive review of available scientific literature reveals a notable absence of studies specifically investigating the role of this compound in the modulation of plant immune priming or other related biological responses. Extensive searches of scientific databases and research publications did not yield any specific data on the effects of this compound on plant defense mechanisms, induced resistance, or its potential as a priming agent.

While the field of plant immunology has identified numerous chemical compounds that can prime a plant's defense system, such as salicylic (B10762653) acid, jasmonic acid, and β-aminobutyric acid, this compound is not among the substances with documented activity in this context. The molecular mechanisms by which priming agents enhance a plant's defensive capacity, often involving the potentiation of defense gene expression and accumulation of antimicrobial compounds upon pathogen attack, have been studied for other molecules but remain uninvestigated for this compound.

Consequently, due to the lack of available research findings, it is not possible to provide detailed information, data tables, or an analysis of the molecular mechanisms concerning the preclinical biological activities of this compound in the context of plant immune priming. Further research is required to determine if this compound possesses any activity in modulating plant biological responses.

Iv. Advanced Analytical Method Development and Characterization Techniques

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are paramount for separating 3-Cinnamamidopropanoic acid from impurities and quantifying it. The development of robust chromatographic methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. wjpmr.com Its high resolution and sensitivity make it ideal for both purity assessment and quantification. chemrevlett.comtransharmreduction.org

The selection and optimization of the mobile and stationary phases are the most critical factors in developing a successful HPLC method. phenomenex.comlabtech.tn For a polar, ionizable compound such as this compound, which contains a carboxylic acid group, reversed-phase HPLC is the most common approach. chromatographyonline.com

Stationary Phase: The choice of stationary phase dictates the primary interaction with the analyte. C8 and C18 (octadecylsilane) columns are widely used for reversed-phase chromatography due to their hydrophobic nature. chemrevlett.comtransharmreduction.org The C18 column generally provides greater retention for non-polar compounds, while a C8 column offers slightly less retention, which can be advantageous for optimizing run times. The selection depends on the polarity of potential impurities that need to be separated from the main compound.

Mobile Phase: The mobile phase composition is adjusted to control the elution of the analyte. phenomenex.com It typically consists of a mixture of purified water and an organic solvent, such as acetonitrile (B52724) or methanol. mastelf.com Acetonitrile is often preferred for its lower viscosity and UV transparency. mastelf.com The pH of the aqueous portion of the mobile phase is a critical parameter for acidic compounds. chromatographyonline.com To ensure consistent ionization of the carboxylic acid group and achieve sharp, symmetrical peaks, the pH is typically controlled using a buffer. labtech.tnmastelf.com A pH well below the pKa of the carboxylic acid (typically around 4-5) will keep the molecule in its neutral, more retained form. Phosphate or formate (B1220265) buffers are commonly used. mastelf.com

Table 1: Key Parameters for HPLC Phase Optimization

| Parameter | Selection/Optimization Rationale for this compound | Common Choices |

| Stationary Phase | Reversed-phase to retain the molecule via its non-polar phenyl and propyl groups. | C18, C8 |

| Mobile Phase: Organic | To elute the compound from the stationary phase. Acetonitrile often provides better peak shape and lower pressure. | Acetonitrile, Methanol |

| Mobile Phase: Aqueous | To control retention and interaction with the stationary phase. | Purified Water |

| Mobile Phase: pH/Buffer | To suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention. The pH should be at least 2 units below the analyte's pKa. | Phosphate Buffer, Formate Buffer, Orthophosphoric Acid |

For samples containing a mixture of compounds with a wide range of polarities, such as this compound and its potential synthesis precursors or degradation products, an isocratic elution (constant mobile phase composition) may not provide adequate separation in a reasonable time. lcms.cz In such cases, gradient elution is employed. phenomenex.comlth.se This technique involves systematically changing the mobile phase composition during the analytical run, typically by increasing the concentration of the organic solvent. chromatographyonline.com This allows for the elution of weakly retained compounds early in the run, while providing sufficient solvent strength to elute strongly retained compounds later, resulting in sharper peaks and improved resolution. lcms.cz

A typical gradient program begins with a higher percentage of the aqueous phase to separate polar impurities and concludes with a high percentage of the organic phase to elute the main compound and any non-polar impurities. chemrevlett.com

Table 2: Example of a Generic Gradient Elution Program

| Time (minutes) | % Aqueous Phase (e.g., 0.1% Phosphoric Acid in Water) | % Organic Phase (e.g., Acetonitrile) | Purpose |

| 0.0 | 95 | 5 | Initial condition, allows for separation of very polar impurities. |

| 20.0 | 10 | 90 | Gradually increases elution strength to separate compounds of intermediate polarity. |

| 25.0 | 10 | 90 | Hold to ensure elution of the main analyte and less polar impurities. |

| 26.0 | 95 | 5 | Return to initial conditions. |

| 30.0 | 95 | 5 | Column re-equilibration for the next injection. |

The choice of detector is crucial for sensitivity and selectivity.

Detection Strategies: Given the presence of the cinnamoyl chromophore, a UV-Vis detector is a straightforward and robust choice for detecting this compound. lth.se The wavelength should be set at the absorbance maximum (λmax) of the cinnamoyl group to achieve the highest sensitivity. For more complex matrices or when higher specificity is required, a Mass Spectrometer (MS) can be coupled with the HPLC (LC-MS). lcms.cz This provides mass information, which aids in peak identification and can be used to resolve co-eluting peaks.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.euepa.gov These values are determined experimentally by analyzing a series of dilute solutions and are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. semanticscholar.org For organic acids analyzed by HPLC-UV, LOQs are often in the low µg/mL to ng/mL range, depending on the specific compound and chromatographic conditions. semanticscholar.orgjchr.org

Table 3: Detection Strategies and Performance Metrics

| Parameter | Description | Typical Application/Value for this compound |

| Detector | UV-Vis or Mass Spectrometry (MS) | UV detection at λmax (e.g., ~220 nm or ~270 nm); MS for confirmation. |

| LOD | Lowest concentration reliably detected (S/N ≈ 3). nist.gov | Typically in the range of 10-100 ng/mL. |

| LOQ | Lowest concentration reliably quantified (S/N ≈ 10). researchgate.net | Typically in the range of 40-500 ng/mL. |

While this compound itself is not sufficiently volatile for direct GC analysis, the technique is highly valuable for analyzing potential volatile or semi-volatile impurities that may be present from its synthesis. nih.govnotulaebotanicae.ro This could include residual solvents or starting materials. For non-volatile related compounds, derivatization to create more volatile esters or silyl (B83357) ethers can be performed, although HPLC is generally more direct. nih.govsigmaaldrich.com

GC coupled with a Flame Ionization Detector (FID) is suitable for quantification, while GC with a Mass Spectrometer (GC-MS) is powerful for the identification of unknown volatile impurities. nih.govjppres.com The analysis would focus on detecting and quantifying substances like residual solvents (e.g., toluene (B28343), ethanol) or potential precursors used in the synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Beyond the standard 1D NMR and IR spectra used for basic structural confirmation, advanced spectroscopic methods provide a much deeper characterization of the this compound molecule. arxiv.orgmdpi.com

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all ¹H and ¹³C signals. This is particularly important for confirming connectivity and differentiating between potential isomers.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule and any detected impurities, which is a powerful tool for structural confirmation.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography can determine its exact three-dimensional structure in the solid state. researchgate.net This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net

Fourier-Transform Microwave (FT-MW) Spectroscopy: This advanced gas-phase technique can provide extremely precise rotational constants. mdpi.com From these constants, a very accurate molecular structure in the gas phase can be derived, and subtle conformational details can be investigated. mdpi.com

Table 4: Advanced Spectroscopic Techniques for In-Depth Characterization

| Technique | Information Provided | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals; through-bond proton-proton and proton-carbon correlations. | Confirms the precise chemical structure and aids in identifying impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio and determination of the elemental formula. | Provides definitive confirmation of the molecular formula. |

| X-ray Crystallography | Absolute 3D molecular structure in the solid state, including conformation and intermolecular packing. | Elucidates solid-state conformation and hydrogen bonding networks. |

| FT-MW Spectroscopy | Precise rotational constants and gas-phase molecular structure. | Provides fundamental data on the molecule's intrinsic structure free from solvent or crystal packing effects. |

Elucidation of Conformational States via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the three-dimensional structure and dynamics of molecules in solution. utoronto.ca For this compound, NMR analysis can elucidate the preferred conformations around its flexible single bonds, such as the Cα-Cβ bond of the propanoic acid moiety and the N-C bond of the amide linkage.

The conformational ensemble of a molecule in solution can be characterized by measuring specific NMR parameters. mdpi.com Vicinal (three-bond) proton-proton coupling constants (³J(H,H)) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. mdpi.com By measuring the ³J(H,H) values for the protons in the propanoic acid backbone, the torsional angles can be estimated, revealing the predominant staggered or eclipsed conformations.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can identify protons that are close in space, even if they are distant in terms of bond connectivity. The presence of NOE cross-peaks between protons on the cinnamoyl group and the propanoic acid moiety would provide direct evidence for specific folded or extended conformations. The equilibrium between different conformational states, which often interconvert rapidly on the NMR timescale, can also be assessed, as the observed chemical shifts and coupling constants represent a population-weighted average of the contributing conformers. mdpi.comfrontiersin.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Conformational Analysis of this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this exact compound are not readily available in the provided search results. The predictions are based on established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constant (Hz) for Conformational Analysis | Information Gained |

|---|---|---|---|---|

| -CH2- (Propanoic α) | ~2.6 | Triplet (t) | ³JHα-Hβ | Dihedral angle around the Cα-Cβ bond |

| -CH2- (Propanoic β) | ~3.6 | Quartet (q) | ³JHβ-Hα, ³JHβ-NH | Dihedral angle around the Cα-Cβ and N-Cβ bonds |

| Amide N-H | ~8.0 | Triplet (t) | ³JNH-Hβ | Dihedral angle around the N-Cβ bond |

| Vinyl C=CH- (α to C=O) | ~6.5 | Doublet (d) | ³Jtrans ~15-16 Hz | Confirms trans geometry of the double bond |

| Vinyl -CH= (β to C=O) | ~7.6 | Doublet (d) | ³Jtrans ~15-16 Hz | Confirms trans geometry of the double bond |

Detailed Vibrational Analysis using FTIR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. upi.eduresearchgate.net These two techniques are complementary; FTIR measures the absorption of infrared light by polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light from non-polar, polarizable bonds. uliege.be A detailed analysis of the FTIR and Raman spectra of this compound allows for the unambiguous identification of its key structural features.

The spectrum of this compound is expected to show characteristic bands for the carboxylic acid, secondary amide, alkene, and aromatic ring functionalities. specac.com The carboxylic acid group presents a very broad O-H stretching band in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1725 cm⁻¹. specac.com The secondary amide group is identified by its N-H stretching vibration (around 3300 cm⁻¹), the strong Amide I band (C=O stretch, ~1640-1680 cm⁻¹), and the Amide II band (N-H bend coupled with C-N stretch, ~1520-1570 cm⁻¹). specac.com The trans-alkene C=C double bond gives rise to a stretching band around 1625-1650 cm⁻¹ and a strong out-of-plane C-H bending mode near 960-980 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. instanano.com

Raman spectroscopy is particularly useful for observing the symmetric and non-polar bonds. uliege.be Therefore, the C=C stretching vibrations of both the alkene and the aromatic ring are expected to produce strong and sharp signals in the Raman spectrum, providing complementary information to the FTIR data. uliege.benih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table compiles expected frequency ranges based on general spectroscopic data for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | - | Very Broad, Strong (FTIR) |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 | Strong |

| Secondary Amide | N-H stretch | ~3300 | ~3300 | Medium, Broad |

| Secondary Amide | C=O stretch (Amide I) | 1640-1680 | 1640-1680 | Strong (FTIR), Medium (Raman) |

| Secondary Amide | N-H bend (Amide II) | 1520-1570 | - | Medium-Strong (FTIR) |

| Alkene (trans) | C=C stretch | 1625-1650 | 1625-1650 | Variable (FTIR), Strong (Raman) |

| Alkene (trans) | =C-H bend (out-of-plane) | 960-980 | - | Strong (FTIR) |

| Aromatic Ring | C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

Mass Spectrometry for Metabolite Profiling and Structural Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or FT-ICR, provides mass measurements with extremely high accuracy (typically to four or more decimal places). savemyexams.comnih.gov This capability allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₁₃NO₃), the exact mass can be calculated using the precise masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949). savemyexams.com

The theoretical exact mass of the neutral molecule is 219.0895. In electrospray ionization (ESI), it would typically be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

[M+H]⁺ (C₁₂H₁₄NO₃⁺): 220.0974 m/z

[M-H]⁻ (C₁₂H₁₂NO₃⁻): 218.0817 m/z

An experimental HRMS measurement matching one of these values to within a few parts per million (ppm) provides definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. savemyexams.comnih.gov

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a roadmap of the molecule's structure. nih.gov For this compound, several key fragmentation pathways can be predicted.

In negative ion mode ([M-H]⁻ at m/z 218.1), likely fragmentations include:

Loss of CO₂ (44 Da): Cleavage of the carboxylic acid group to yield a fragment at m/z 174.1.

Cleavage of the amide bond: Scission of the amide C-N bond could lead to fragments corresponding to the cinnamoyl portion (e.g., C₉H₇O⁻ at m/z 131.0) or the deprotonated aminopropanoic acid portion.

Loss of the entire propanoic acid moiety: A cleavage could result in a cinnamamide-related fragment.

In positive ion mode ([M+H]⁺ at m/z 220.1), common fragmentation pathways would involve:

Loss of H₂O (18 Da): From the carboxylic acid group, yielding an ion at m/z 202.1.

Loss of CO (28 Da): Also from the carboxylic acid, leading to an ion at m/z 192.1.

Amide bond cleavage: This is a very common pathway. Cleavage can produce the cinnamoyl cation (C₉H₇O⁺) at m/z 131.1.

Loss of the entire propanoic acid group: This would also lead to the stable cinnamoyl cation at m/z 131.1.

Analyzing these specific losses and the resulting fragment ions allows for detailed structural confirmation of the molecule. docbrown.infod-nb.info

Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺) This table presents plausible fragmentation data based on the known fragmentation patterns of related chemical structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 220.1 | 202.1 | 18.0 (H₂O) | [M+H-H₂O]⁺ |

| 220.1 | 174.1 | 46.0 (HCOOH) | [M+H-HCOOH]⁺ (Cinnamamide) |

| 220.1 | 131.1 | 89.0 (C₃H₇NO₂) | Cinnamoyl cation [C₉H₇O]⁺ |

| 131.1 | 103.1 | 28.0 (CO) | Styryl cation [C₈H₇]⁺ |

| 131.1 | 77.1 | 54.0 (C₃H₂O) | Phenyl cation [C₆H₅]⁺ |

V. Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, which governs the molecule's reactivity and physical properties. chimicatechnoacta.ru Such calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. nih.gov This information provides insights into the regions of a molecule that are susceptible to nucleophilic or electrophilic attack, which is crucial for predicting its behavior in a biological environment. chimicatechnoacta.ru For instance, analyzing the electronic structure of 3-Cinnamamidopropanoic acid can reveal key features for its interaction with biological targets. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Electron Density | Distribution of electrons around the molecule. | Identifies electron-rich and electron-poor regions for potential interactions. |

| Electrostatic Potential | The potential energy of a positive test charge interacting with the molecule. | Maps regions for electrostatic interactions, including hydrogen bonding. |

This table represents typical parameters obtained from quantum chemical calculations and their general significance in molecular analysis.

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly classified as either ligand-based or structure-based. nih.govijddd.com When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) is employed to design ligands that fit into the binding site. nih.govnih.govwashington.edu In the absence of a target structure, ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the target to develop a model of the necessary features for binding. researchgate.netnih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design. dovepress.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential hits. researchgate.netmdpi.comals-journal.comnih.gov This approach is highly effective for discovering novel scaffolds that could be optimized into potent drug candidates. mdpi.com

Table 2: Common Pharmacophore Features

| Feature | Description | Example in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen and the carboxylic acid oxygen. |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen attached that can donate a hydrogen bond. | The amide nitrogen and the hydroxyl group of the carboxylic acid. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. | The phenyl ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl ring. |

This table illustrates common pharmacophore features and their potential locations within the this compound structure.

De novo design is a computational technique used to generate novel molecular structures from scratch, rather than by modifying existing ones. nih.govnih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The goal is to design a molecule that has a high predicted affinity and is chemically synthesizable. This approach has the potential to explore a vast chemical space and identify truly novel and patentable compounds.

Vi. Biosynthesis and Metabolic Pathways Preclinical

Investigating Biosynthetic Routes and Precursors

The synthesis of 3-Cinnamamidopropanoic acid involves the formation of an amide bond between cinnamic acid and β-alanine (3-aminopropanoic acid). The generation of these precursors is the initial and critical stage of its biosynthesis.

The formation of cinnamic acid is the first committed step of the phenylpropanoid pathway. It is catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL), which deaminates the aromatic amino acid L-phenylalanine. tandfonline.comnih.gov This reaction is a crucial entry point for the synthesis of a vast array of phenylpropanoid-derived secondary metabolites. eco-vector.com

The subsequent step, the amidation of cinnamic acid with β-alanine, can be achieved enzymatically. While specific enzymes for this compound are not extensively characterized, research on similar compounds provides insight. Studies have demonstrated that promiscuous hydrolase/acyltransferase enzymes, such as PestE from Pyrobaculum calidifontis, can catalyze the formation of amide bonds between hydroxycinnamic acid esters and amines in aqueous solutions. thieme-connect.com Lipases, like Novozym 435, are also utilized for the enzymatic synthesis of various cinnamic acid derivatives, including esters, highlighting their catalytic versatility. nih.govsigmaaldrich.com

Table 1: Key Enzymes in the Biosynthesis of Cinnamic Acid and its Amide Derivatives

| Enzyme | Abbreviation | Example Source Organism | Catalyzed Reaction | Reference |

| Phenylalanine Ammonia Lyase | PAL | Rhodosporidium toruloides | L-phenylalanine → trans-Cinnamic acid + Ammonia | tandfonline.comnih.gov |

| 4-Coumarate:CoA Ligase | 4CL | Arabidopsis thaliana | Cinnamic acids + CoA → Cinnamoyl-CoA thioesters | d-nb.infoasm.org |

| Hydrolase/Acyltransferase | PestE | Pyrobaculum calidifontis | Hydroxycinnamic acid ester + Amine → Hydroxycinnamic acid amide | thieme-connect.com |

| Lipase | Novozym 435 | Candida antarctica | Cinnamic acid derivative + Alcohol/Amine → Ester/Amide | nih.gov |

The biosynthesis of this compound begins deep within primary metabolism. The shikimate pathway serves as a metabolic bridge between primary and secondary metabolism, converting simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. taylorfrancis.comoup.comnih.gov

L-phenylalanine, the final product of one branch of the shikimate pathway, is the primary precursor for the general phenylpropanoid pathway. taylorfrancis.com The transition from the shikimate pathway to the phenylpropanoid pathway is marked by the action of PAL. eco-vector.comfrontiersin.org This intersection is a critical regulatory point, controlling the flow of carbon from primary metabolism into the synthesis of thousands of specialized phenolic compounds, including the cinnamic acid backbone of this compound. mdpi.comoup.com The entire process underscores a direct linkage from central carbon metabolism to the formation of this specific cinnamoyl amide.

Preclinical Metabolic Fate and Biotransformation

While specific metabolic studies on this compound are not extensively documented, the metabolic fate of related cinnamic acid derivatives and propanoic acid analogues in non-human biological systems offers predictive insights into its likely biotransformation pathways.

Preclinical studies in various animal models with structurally related compounds suggest that this compound would likely undergo several metabolic transformations.

Hydroxylation: In a study involving dogs, trans-2,3-dihydroxycinnamate was identified as a metabolite, indicating that hydroxylation of the cinnamic acid aromatic ring is a probable metabolic route. frontiersin.org

Oxidation and Hydrolysis: Studies on 3-nitrooxypropanol (3-NOP) in rats and ruminants revealed that it is rapidly metabolized through oxidation to 3-nitrooxypropionic acid (NOPA), followed by hydrolysis to 3-hydroxypropionic acid (HPA) and inorganic nitrate. nih.gov This suggests the propanoic acid moiety of this compound could be a site for oxidative metabolism.

Conjugation: The metabolism of ferulic acid, a methoxy (B1213986) derivative of cinnamic acid, in rats involves extensive conjugation with glucuronic acid and sulfate (B86663) in the liver before excretion. mdpi.com This indicates that conjugation is a major detoxification and elimination pathway for cinnamic acid-based compounds.

Amide Cleavage: The amide bond itself could be a target for amidase enzymes, which would cleave the molecule back to its precursors, cinnamic acid and β-alanine, which would then enter their respective metabolic pathways.

Table 2: Potential Metabolic Fates of this compound Based on Analogous Compounds

| Compound Class Studied | Animal Model | Observed Metabolic Reaction | Potential Metabolite of this compound | Reference |

| Cinnamic Acid Derivative | Dog | Aromatic Ring Hydroxylation | Hydroxylated this compound | frontiersin.org |

| Propanoic Acid Derivative (3-NOP) | Rat, Ruminant | Oxidation, Hydrolysis | 3-(Cinnamamido)-3-hydroxypropanoic acid | nih.gov |

| Methoxycinnamic Acid (Ferulic Acid) | Rat | Glucuronidation, Sulfonation | Glucuronide or sulfate conjugates of this compound | mdpi.com |

| General Amides | General | Amide Bond Hydrolysis | Cinnamic acid and β-Alanine | N/A |

The biotransformation of xenobiotics like this compound is typically mediated by a well-established suite of enzymes.

Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups. Cytochrome P450 monooxygenases are the primary enzymes responsible for hydroxylation reactions on the aromatic ring of the cinnamic acid portion. mdpi.com Oxidases and hydrolases could act on the propanoic acid side chain. nih.gov

Phase II Metabolism (Conjugation): Following functionalization, the compound or its Phase I metabolites can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which catalyze sulfonation. mdpi.com These reactions are highly prevalent for phenolic compounds like cinnamic acid derivatives.

Metabolic Engineering Strategies for Production or Derivatization

Metabolic engineering offers powerful strategies for the microbial production of this compound and its derivatives, circumventing reliance on plant extraction or complex chemical synthesis. nih.gov The primary approach involves engineering platform organisms like Escherichia coli or Saccharomyces cerevisiae to heterologously express the necessary biosynthetic pathways. asm.orgpurdue.edu

Key strategies include:

Enhancing Precursor Supply: A major bottleneck in producing phenylpropanoids is often the limited availability of the precursor L-phenylalanine. asm.org Engineering the host's central metabolism to direct more carbon flux through the shikimate pathway can significantly increase yields. mdpi.com

Heterologous Pathway Introduction: The core phenylpropanoid pathway enzymes, such as PAL and 4CL, from various plant sources are introduced into the microbial host to convert L-phenylalanine into activated cinnamoyl-CoA. asm.orgpurdue.edu

Amide Bond Formation: To produce the final compound, an enzyme capable of forming the amide bond is required. This could involve mining for novel amidases or acyltransferases or using versatile enzymes like PestE, which has been shown to synthesize hydroxycinnamic acid amides. thieme-connect.com A three-step biocatalytic cascade using a PAL, a carboxylic acid reductase, and an alcohol dehydrogenase has been constructed in E. coli to produce cinnamyl alcohol, demonstrating the feasibility of multi-enzyme pathways for producing cinnamic acid derivatives. nih.gov

Pathway Optimization: Further engineering can involve down-regulating competing metabolic pathways to prevent the diversion of precursors and optimizing the expression levels of the heterologous enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates. frontiersin.orgmdpi.com

Table 3: Examples of Metabolic Engineering Strategies for Phenylpropanoid Production

| Target Compound Class | Host Organism | Key Engineered Enzymes/Pathways | Strategy/Outcome | Reference |

| Naringenin (Flavonoid) | Saccharomyces cerevisiae | Phenylalanine Ammonia Lyase (PAL), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS) | Introduced phenylpropanoid pathway; precursor feeding indicated flux limitations from L-tyrosine. | asm.org |

| Apigenin (Flavonoid) | Saccharomyces cerevisiae | PAL, 4CL, CHS, Flavone Synthase II (FNSII) | Engineered pathway from L-phenylalanine; feeding p-coumarate boosted yield significantly. | purdue.edu |

| Caffeic Acid Derivatives | Escherichia coli | Extended aromatic amino acid pathways | Designed synthetic pathways to produce phenethyl esters and amides from amino acid precursors. | uga.edu |

| Cinnamyl Alcohol | Escherichia coli | Phenylalanine Ammonia Lyase (PAL), Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH) | Developed a three-step biocatalytic cascade within an L-phenylalanine overproducing strain. | nih.gov |

Information regarding the biosynthesis of this compound is not available in the provided search results.

Extensive searches for the biosynthesis, strain engineering, and enzyme manipulation for the production of this compound did not yield any specific scientific literature or data. The search results primarily focused on related but distinct compounds, such as 3-hydroxypropionic acid, cinnamic acid, and other organic acids.

Therefore, the requested article, which was to be strictly focused on the preclinical biosynthesis and metabolic pathways of this compound, specifically addressing strain engineering and enzyme overexpression, cannot be generated. The foundational scientific information required to populate the specified outline is absent from the search findings.

No data could be retrieved on the following specific topics for this compound:

Enzyme Overexpression and Pathway Manipulation

Without any research findings on these topics for the specified compound, it is not possible to create the detailed and scientifically accurate article as instructed.

Vii. Applications in Chemical Biology and Research Tool Development

Development as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Current time information in Bangalore, IN. The cinnamoyl group within 3-Cinnamamidopropanoic acid offers a foundation for the development of fluorescent probes. The extended conjugation of the cinnamoyl moiety is a key feature that can give rise to fluorescence. nih.gov For instance, the incorporation of a cinnamoyl group onto a coumarin (B35378) scaffold has been shown to enhance two-photon absorption cross-sections, a desirable property for high-resolution imaging. nih.gov

Derivatives of cinnamoyl pyrone have been demonstrated to exhibit solvatochromic fluorescence, where their emission spectra shift in response to the polarity of the solvent. This property makes them suitable for use as fluorescent probes to investigate the microenvironment of biological structures. researchgate.net Furthermore, chromophoric cinnamic acid substrates have been utilized as resonance Raman probes to study the active site environment of enzymes like α-chymotrypsin. nih.gov These examples highlight the potential of the cinnamoyl portion of this compound to be chemically modified to create probes for visualizing and studying cellular processes. For instance, the propanoic acid end could be functionalized with reactive groups to enable covalent labeling of target proteins, while the cinnamoyl group acts as the reporter. frontiersin.org

The development of such probes often involves a modular approach, combining a ligand for selectivity, a reporter group for detection, and a reactive group for covalent attachment. frontiersin.orgrug.nl The this compound structure provides a ready scaffold for such modular design.

Scaffold for Novel Chemical Entity Discovery in Preclinical Research

A scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of new compounds for drug discovery. The this compound framework is a promising scaffold for the discovery of novel chemical entities with therapeutic potential. This is largely due to the diverse biological activities associated with both the cinnamide and propanoic acid moieties.

Cinnamide and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. nih.gov For example, cinnamide-based compounds have been investigated as potential anticancer agents, with some derivatives showing promising cytotoxic activity against cancer cell lines. nih.govresearchgate.net Hybrid molecules incorporating the cinnamide structure have been synthesized and evaluated as tubulin polymerization inhibitors, which are a key target in cancer chemotherapy. researchgate.netarabjchem.org Furthermore, the hybridization of a chloropyramine (B1668806) scaffold with a cinnamoyl moiety has led to the discovery of novel inhibitors of Focal Adhesion Kinase (FAK), a target for metastatic triple-negative breast cancer. bohrium.com

Similarly, derivatives of propanoic acid have been identified as having significant potential in preclinical research. For instance, certain 3-aminopropanoic acid derivatives have been shown to exhibit promising antiproliferative activity against lung cancer cells. mdpi.comnih.gov Other studies have highlighted the antimicrobial and antioxidant properties of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.comresearchgate.net

The combination of these two pharmacologically relevant moieties in this compound suggests that it could serve as a valuable starting point for the synthesis of new libraries of compounds with potential applications in oncology and infectious diseases.

Role in Mechanistic Studies of Biological Phenomena

The cinnamoyl moiety present in this compound can be instrumental in mechanistic studies of various biological phenomena. The α,β-unsaturated carbonyl system of the cinnamoyl group is a Michael acceptor, making it potentially reactive with nucleophilic residues in proteins, such as cysteine. This reactivity can be exploited to study enzyme mechanisms and to design covalent inhibitors.

For example, studies on the bacterial virulence factor LecB from Pseudomonas aeruginosa have utilized cinnamide derivatives of D-mannose to probe the binding interactions and to develop inhibitors. nih.govrcsb.org The detailed structural and biophysical characterization of these interactions provides insights into the molecular basis of bacterial adhesion and biofilm formation. rcsb.org

Furthermore, the cinnamoyl group has been implicated in the mechanism of action of compounds that disrupt bacterial efflux pumps, which are a major cause of antibiotic resistance. Modifications to the cinnamoyl group in certain compounds have been shown to alter their affinity for different components of the AcrAB-TolC efflux pump, thereby influencing their activity as either inhibitors or substrates of the pump. nih.gov

The biosynthesis of natural products containing a cinnamoyl moiety has also been a subject of mechanistic investigation, revealing novel enzymatic pathways for the formation of the benzene (B151609) ring. acs.org Understanding these biosynthetic routes can open up avenues for the bioengineering of new natural products. The "cut and sew" strategy involving curcumin (B1669340) as a cinnamoyl transfer reagent further illustrates the chemical versatility of this moiety in synthetic and mechanistic studies. acs.org

Given these precedents, this compound and its derivatives could be employed to investigate the mechanisms of action of various enzymes and cellular processes, potentially leading to the identification of new drug targets and therapeutic strategies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-cinnamamidopropanoic acid, and how can reaction conditions (e.g., solvent, catalyst) be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via amide coupling between cinnamic acid derivatives and β-alanine. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst choice : Carbodiimide-based coupling agents (e.g., EDC/HOBt) improve yield by reducing racemization .

- Purity monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and confirm >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

- Methodological Answer :

- NMR : ¹H NMR in DMSO-d₆ resolves amide proton signals (δ 8.2–8.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). Compare with NIST reference spectra to validate assignments .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

- Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks; deviations >2 ppm require isotopic pattern analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-31G* basis set .

- Molecular docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Validate binding poses with MD simulations (NAMD) and compare IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Re-run NMR/IR under standardized conditions (e.g., 25°C, deuterated solvent) and compare with independent labs .

- Statistical analysis : Apply mixed-effects models to account for clustered data (e.g., batch variations) using R or Python’s SciPy .

- Bioactivity replication : Use dose-response assays (e.g., MTT for cytotoxicity) with triplicate technical replicates to confirm EC₅₀ trends .

Q. How should researchers design experiments to assess the pH-dependent stability of this compound in physiological buffers?

- Methodological Answer :

- Buffer preparation : Test stability in PBS (pH 7.4), acetate (pH 5.0), and bicarbonate (pH 9.0) at 37°C .

- Degradation kinetics : Use UV-Vis spectroscopy (λ = 280 nm) to monitor absorbance changes over 72 hours. Fit data to first-order kinetics models .

Data and Validation

Q. What databases or tools provide reliable physicochemical or toxicity data for this compound?

- Methodological Answer :

- NIST Chemistry WebBook : Access experimental FTIR, MS, and thermodynamic data .

- CC-DPS : Utilize Quantum Chemistry-based profiling for logP, pKa, and bioavailability predictions .

- PubChem : Cross-reference synthetic protocols and toxicity assays (e.g., LD₅₀ in rodents) .

Experimental Design

Q. How can researchers control for batch-to-batch variability in synthesizing this compound for reproducible bioassays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.